isopropyl 3-(2H-tetrazol-5-yl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

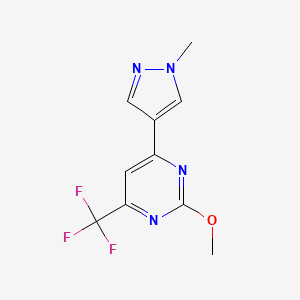

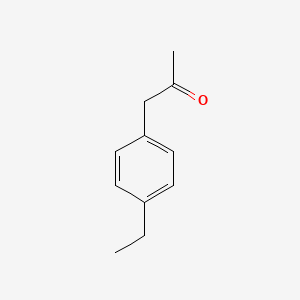

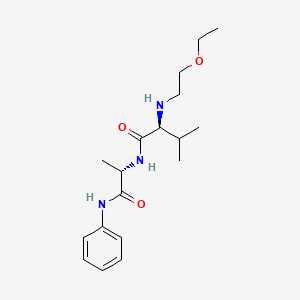

Isopropyl 3-(2H-tetrazol-5-yl)benzoate is a chemical compound with the molecular formula C11H12N4O2 and a molecular weight of 232.24 . It is used for research purposes .

Molecular Structure Analysis

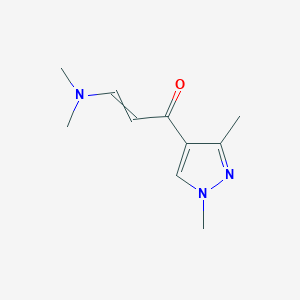

The molecular structure of isopropyl 3-(2H-tetrazol-5-yl)benzoate consists of an isopropyl group attached to a benzoate group, which is further attached to a tetrazole ring .Physical And Chemical Properties Analysis

Isopropyl 3-(2H-tetrazol-5-yl)benzoate is predicted to have a melting point of 161.14°C and a boiling point of approximately 419.4°C at 760 mmHg . Its density is predicted to be approximately 1.3 g/cm³ .科学的研究の応用

Medicinal Chemistry Bioisosteres of Carboxylic Acids

Tetrazoles, including isopropyl 3-(2H-tetrazol-5-yl)benzoate, act as nonclassical bioisosteres of carboxylic acids due to their similar pKa values. This property makes them valuable in medicinal chemistry for the design of new drugs with improved pharmacokinetic properties .

Pharmaceutical Applications Angiotensin II Receptor Blockers

Derivatives of tetrazole are commonly used in pharmaceuticals as angiotensin II receptor blockers, which are important for treating hypertension. The specific compound may be explored for similar applications .

Oligonucleotide Synthesis Acidic Activators

Tetrazoles are employed in oligonucleotide synthesis as acidic activators of the coupling process. Isopropyl 3-(2H-tetrazol-5-yl)benzoate could potentially be used in this field to facilitate the synthesis of oligonucleotides .

Energetic Materials High-Performance Compounds

Some tetrazole derivatives have been studied for their application as high-performance energetic materials due to their good detonation properties. The compound may also be researched for such applications .

Eco-Friendly Synthesis Approaches

The synthesis of tetrazole derivatives can be approached using eco-friendly methods, which include water as a solvent and non-toxic conditions. This compound could be synthesized using such methods for various applications .

Material Chemistry Functional Materials Development

Tetrazoles are of interest in material chemistry due to their diverse biological applications. Isopropyl 3-(2H-tetrazol-5-yl)benzoate might be used in the development of functional materials with specific biological activities .

作用機序

Target of Action

The primary targets of isopropyl 3-(2H-tetrazol-5-yl)benzoate are currently unknown . This compound is used for proteomics research , which suggests that it may interact with proteins or other biomolecules in the cell.

Mode of Action

As a biochemical used in proteomics research , it may interact with proteins or other biomolecules to affect their function or structure.

Result of Action

特性

IUPAC Name |

propan-2-yl 3-(2H-tetrazol-5-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-7(2)17-11(16)9-5-3-4-8(6-9)10-12-14-15-13-10/h3-7H,1-2H3,(H,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCQNVMHUDDPDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=CC(=C1)C2=NNN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

isopropyl 3-(2H-tetrazol-5-yl)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B1353356.png)

![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1353362.png)